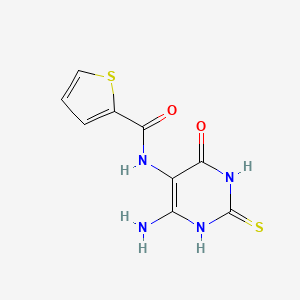

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

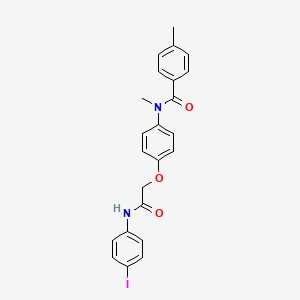

“N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide” is a nitrogen-based heterocyclic compound . These compounds are of great interest to chemists due to their wide range of applications and their structural diversity, which allows for the modification of properties and the creation of optimal structures for specific purposes .

Synthesis Analysis

The synthesis of such compounds often involves the use of one pot, atom- and step-economic approaches for creating fused structures . These methods do not require expensive and complex catalysts and reagents . A number of studies have shown the high efficiency of using chloroethynylphosphonate as a modifying agent .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using various spectroscopic techniques . Detailed analysis of IR, 1H NMR, 13C DEPTQ NMR, and 1H-13C HSQC and 1H-13C HMBC spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often predicted based on the analysis of structure–activity relationships . This method allows researchers to preliminarily assess the biological activity profile of organic molecules with a sufficient degree of reliability .Applications De Recherche Scientifique

Antidote Against Herbicides

The compound has shown a pronounced antidote effect against the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings .

Anticorrosion Properties

6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, a similar compound, has exhibited pronounced anticorrosion properties, acting as an adsorption-type corrosion inhibitor .

Antiviral Activity

A series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Synthesis of New Pyridopyrimidinones

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .

Biological Activity Research

Nitrogenous heterocyclic compounds are of greatest interest to researchers studying biological activity. Substances containing pyrimidine or imidazoline cores and their hybrid derivatives are among the most studied classes of compounds .

Creation of New Dyes

Compounds containing a pyrimidine moiety are promising objects for the creation of new dyes .

Materials for Solar Energy

These compounds are also being researched for use in materials for solar energy .

Energy-rich Substances

Another potential application is in the creation of energy-rich substances .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit activity as apoptosis agonists . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining the health of multicellular organisms by eliminating damaged or unnecessary cells.

Mode of Action

It’s known that apoptosis agonists generally work by binding to specific receptors on the cell surface or intracellularly, triggering a cascade of biochemical events that lead to cell death .

Biochemical Pathways

These may include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway . The downstream effects of these pathways often involve the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Result of Action

As an apoptosis agonist, it would be expected to induce programmed cell death in targeted cells .

Orientations Futures

Propriétés

IUPAC Name |

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S2/c10-6-5(8(15)13-9(16)12-6)11-7(14)4-2-1-3-17-4/h1-3H,(H,11,14)(H4,10,12,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKQUBPQJKYGAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(NC(=S)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/no-structure.png)

![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)

![1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2373151.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)

![(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2373156.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2373162.png)

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2373167.png)

![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)